1,2-Diphenylethane-1,2-diol;nitric acid
Description
Properties
CAS No. |
58286-67-2 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1,2-diphenylethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C14H14O2.HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2-1(3)4/h1-10,13-16H;(H,2,3,4) |
InChI Key |
LISSUBVEALZDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Diphenylethane-1,2-diyl bis(4-nitrobenzoate) (1,2-DPEDBN)
Structure: Derived from 1,2-diphenylethane-1,2-diol via esterification with 4-nitrobenzoyl chloride. Synthesis: Conducted in pyridine, yielding nitro-functionalized esters critical for polyimide precursors . Applications: Intermediate in synthesizing 1,2-DPEDBA (a diamine monomer for colorless polyimides). Unlike the parent diol, 1,2-DPEDBN introduces nitro groups that enhance thermal stability and optical properties in polymers . NMR Data: Peaks at 8.33 ppm (nitro-adjacent aromatic protons) and 6.50 ppm (-CH groups) .
Hydroquinone Derivatives (e.g., 1,4-Diphenylethane-1,4-diol)
Structural Difference: Hydroquinone derivatives feature hydroxyl groups on para positions, altering electronic properties. Reactivity: Less prone to stereochemical transformations compared to vicinal diols. Hydroquinones are more stable under acidic conditions but less effective in chiral resolution due to reduced conformational flexibility .
1,1-Diphenylethane-1,2-diol
Stereochemical Impact : The 1,1-substitution pattern eliminates vicinal diol geometry, rendering it unsuitable for applications requiring stereoselective catalysis or acetal formation .
Comparison Based on Stereochemical Properties
Functional Comparison in Catalysis and Material Science
Catalytic Performance
- Kinetic Resolution : (R,R)-1,2-Diphenylethane-1,2-diol achieves 100% enantioselectivity in benzoylation reactions using Cu(II)-PhBox catalysts, outperforming (±)-diols .
Data Tables
Table 2: Reactivity in Oxidation/Reduction
Preparation Methods
Reduction of Benzoin Using Sodium Borohydride
The most widely documented method for synthesizing 1,2-diphenylethane-1,2-diol involves the reduction of benzoin (C₆H₅CH(OH)COC₆H₅) using sodium borohydride (NaBH₄) in methanol. This reaction proceeds via a two-electron transfer mechanism, where NaBH₄ acts as a nucleophile, attacking the carbonyl group of benzoin to yield the diol.
Procedure :
- Reaction Setup : 5.0 g of benzoin is dissolved in 80 mL of methanol under continuous stirring in a 250 mL round-bottom flask.
- Reduction Step : 1.3 g of NaBH₄ is added in three portions to prevent excessive exothermicity. The mixture is stirred for 2 hours at room temperature.
- Workup : 50 mL of deionized water is added to quench the reaction. The organic layer is separated, dehydrated with magnesium sulfate (MgSO₄), and concentrated via rotary evaporation.
- Crystallization : The crude product is recrystallized from ethanol to yield white crystalline 1,2-diphenylethane-1,2-diol (95% yield, m.p. 136.7°C).
Mechanistic Insight :
The reduction selectively targets the ketone group of benzoin, preserving the hydroxyl groups. Fourier-transform infrared spectroscopy (FTIR) confirms the disappearance of the carbonyl peak at ~1700 cm⁻¹ and the emergence of broad O–H stretches at 3300–3500 cm⁻¹.
Alternative Catalytic Hydrogenation Routes
While less common, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel has been explored for benzoin reduction. However, these methods require high-pressure hydrogen gas and exhibit lower selectivity compared to NaBH₄.
Comparative Analysis of Preparation Methods
Table 1: Key Parameters for 1,2-Diphenylethane-1,2-diol Synthesis
| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NaBH₄ Reduction | Benzoin, NaBH₄ | Methanol | RT | 2 | 95 |
| Catalytic Hydrogenation | Benzoin, H₂/Pd/C | Ethanol | 60°C | 6 | 78 |
Table 2: Nitro-Derivative Synthesis Conditions
| Substrate | Nitrating Agent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1,2-Diphenylethane-1,2-diol | 4-Nitrobenzoyl Chloride | THF | Pyridine | 88 |
Industrial-Scale Considerations
Catalyst Recycling in Diphenylethane Production
A patented method for 1,2-diphenylethane synthesis (unrelated to the diol) emphasizes copper-iron bimetallic catalysts, enabling multiple reuse cycles. Though distinct from diol chemistry, this approach highlights strategies for cost reduction in aryl-alkyl coupling reactions.
- Catalyst System : Copper powder (5–15 wt%) and iron powder (100–180 wt%) in aqueous phase.
- Reaction : Benzyl chloride undergoes coupling at 80–85°C for 3–8 hours, followed by HCl quenching.
- Recovery : Solid residues post-filtration are reprocessed to reclaim copper, achieving ~90% efficiency over five cycles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 1,2-Diphenylethane-1,2-diol derivatives using nitric acid?
- Methodological Answer : Synthesis typically involves controlled oxidation or hydroxylation of 1,2-diphenylethane precursors. Nitric acid acts as both an oxidizing agent and a proton source. Key parameters include temperature (20–60°C), nitric acid concentration (10–30% v/v), and reaction time (4–12 hours). Monitoring via TLC or HPLC ensures reaction progress. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the diol product .
Q. How can researchers characterize the purity and structural integrity of 1,2-Diphenylethane-1,2-diol-nitric acid adducts?
- Methodological Answer : Use spectroscopic techniques:
- NMR : H and C NMR confirm hydroxyl group positioning and aromatic proton environments.
- FTIR : Peaks at 3200–3500 cm (O-H stretch) and 1500–1600 cm (C=C aromatic) validate functional groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns.
Cross-referencing with databases like PubChem ensures alignment with known diol derivatives .
Q. What solvent systems are most effective for stabilizing 1,2-Diphenylethane-1,2-diol during nitric acid reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and stabilize intermediates. For aqueous-phase reactions, ethanol/water mixtures (1:1 v/v) prevent premature precipitation. Solvent choice impacts reaction kinetics and byproduct formation; systematic screening via fractional factorial design (e.g., varying polarity, dielectric constant) optimizes outcomes .
Advanced Research Questions
Q. How can computational chemistry elucidate reaction mechanisms between 1,2-Diphenylethane-1,2-diol and nitric acid?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states and intermediate energies. Software like COMSOL Multiphysics predicts electron density shifts during nitration or oxidation steps. Parameters include bond dissociation energies (BDEs) of C-H and O-H bonds, and activation barriers for nitric acid-mediated pathways. Validation via experimental kinetic data (e.g., Arrhenius plots) ensures model accuracy .
Q. What strategies resolve contradictions in spectroscopic data for nitric acid-derived diol complexes?
- Methodological Answer : Discrepancies (e.g., unexpected H NMR splitting or IR peak shifts) may arise from tautomerism or solvent effects. Approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
